Spantide II (D-Lys(Nic)1-Pro2-Pal(3)3-Pro4-D-Phe(Cl2)5-Asn6-D-Trp7-Phe8-D-Trp9- Leu10-Nle11- NH2) is a synthetic undecapeptide analog of substance P, a naturally occurring tachykinin neuropeptide []. Key structural modifications in Spantide II compared to substance P include seven amino acid substitutions: two natural L-amino acids, one unnatural L-amino acid, and four unnatural D-amino acids []. These modifications contribute to its enhanced potency and reduced neurotoxicity compared to earlier analogs like Spantide []. Spantide II acts as a potent and selective antagonist at the neurokinin-1 receptor (NK-1R), effectively blocking the binding and downstream signaling of substance P []. This antagonistic property makes Spantide II a valuable tool for studying the physiological and pathological roles of substance P in various systems.
Spantide II is a synthetic peptide that serves as a potent antagonist of the neurokinin-1 receptor, which is primarily activated by substance P, a neuropeptide involved in pain perception and inflammatory processes. Spantide II has garnered attention for its potential therapeutic applications in managing pain and other conditions associated with substance P signaling.
Spantide II was developed as a derivative of substance P and has been extensively studied for its pharmacological properties. It is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its structure and purity.
Spantide II falls under the category of tachykinin receptor antagonists, specifically targeting the neurokinin-1 receptor. It is classified as a non-selective antagonist, meaning it can inhibit the activity of various tachykinins at their respective receptors.
The synthesis of Spantide II typically involves solid-phase peptide synthesis, a widely used methodology in peptide chemistry. This process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The following technical details outline the synthesis process:
Spantide II's molecular structure consists of a sequence of amino acids that confer its biological activity. The specific sequence and arrangement of these amino acids are critical for its interaction with the neurokinin-1 receptor.
The structural integrity and conformation of Spantide II are essential for its efficacy as a receptor antagonist.
High-resolution mass spectrometry is employed to confirm the identity and purity of Spantide II during synthesis. Analytical techniques such as nuclear magnetic resonance spectroscopy may also be used to elucidate its structure further.
Spantide II undergoes various chemical reactions during its synthesis and when it interacts with biological systems:
The stability and degradation profiles of Spantide II have been analyzed using reverse-phase high-performance liquid chromatography methods, providing insights into its shelf-life and storage conditions.
Spantide II exerts its pharmacological effects by binding to the neurokinin-1 receptor, blocking the action of substance P. This inhibition prevents the receptor from mediating pain signals and inflammatory responses associated with substance P activation.
Research indicates that Spantide II demonstrates high affinity for the neurokinin-1 receptor, with binding studies revealing an IC₅₀ value that reflects its potency as an antagonist . This mechanism positions Spantide II as a candidate for therapeutic use in conditions where substance P plays a significant role.
Spantide II has several potential applications in scientific research and medicine:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: